The Role of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic Acid in Peptidomimetics
The Role of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic Acid in Peptidomimetics
Topic: Role of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid in peptidomimetics Audience: Researchers, Scientists, Drug Discovery Professionals
A Technical Guide to Synthesis, Physicochemical Properties, and Drug Design Applications
Executive Summary
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid (often abbreviated as
Its utility in drug design stems from its unique position as a "hybrid" bioisostere: it mimics the steric bulk of Phenylalanine (Phe) and Histidine (His) but possesses distinct electronic properties. Unlike Histidine, the pyrimidine ring is electron-deficient and significantly less basic (pKa ~1.3), ensuring neutrality at physiological pH. Unlike Phenylalanine, it is polar and capable of accepting hydrogen bonds. This guide details its synthesis, physicochemical profile, and application in constraining peptide conformation and optimizing pharmacokinetics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Comparison
The molecule is defined by the attachment of a pyrimidin-2-yl group to the alanine side chain. This creates a specific electronic environment distinct from natural aromatic amino acids.
| Feature | (2S)- | L-Histidine (His) | L-Phenylalanine (Phe) |
| Side Chain | Pyrimidine (1,3-diazine) | Imidazole (1,3-azole) | Benzene |
| Electronic Nature | Neutral / | ||
| pKa (Side Chain) | ~1.0 – 1.3 (Very Weak Base) | ~6.0 (Amphoteric) | N/A (Non-ionizable) |
| H-Bonding | Acceptor (N1, N3) | Donor/Acceptor | None |
| Physiological Charge | Neutral | Neutral/Positive Mix | Neutral |
| Lipophilicity | Moderate (Polar Aromatic) | Low (Polar) | High (Hydrophobic) |
Electronic & Steric Implications
-
-
Stacking: Due to its electron-deficient nature, the pyrimidine ring favors stacking interactions with electron-rich aromatic rings (e.g., Trp, Tyr) via quadrupole-quadrupole interactions, often stronger than Phe-Phe stacking. -
Metal Coordination: The 1,3-nitrogen arrangement allows for monodentate metal coordination. Unlike 2,2'-bipyridine, the rigid pyrimidine ring cannot chelate a single metal ion in a bidentate fashion (the bite angle is too small), but it can bridge two metal centers or act as a site-specific ligand for Lewis acids.
Synthetic Methodologies
The synthesis of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is challenging due to the instability of 2-halomethylpyrimidines, which precludes standard alkylation of glycine enolates. The industry-standard approach utilizes Negishi Cross-Coupling .
Protocol: Negishi Cross-Coupling
This method couples an organozinc reagent derived from protected iodo-alanine with 2-bromopyrimidine. This route preserves chiral integrity and tolerates the nitrogenous heterocycle.
Reagents:
-
Substrate: Boc-3-iodo-L-alanine methyl ester (zinc activated).
-
Coupling Partner: 2-Bromopyrimidine.
-
Catalyst:
/ or . -
Solvent: DMF or THF (anhydrous).
Step-by-Step Workflow:
-
Zinc Activation: Treat Boc-3-iodo-L-alanine methyl ester with activated Zinc dust in DMF to generate the organozinc iodide intermediate (
). Note: Iodine activation (Knochel's method) is recommended to ensure initiation. -
Coupling: Add 2-bromopyrimidine (1.0 equiv),
(2 mol%), and (8 mol%) to the organozinc solution. -
Reaction: Stir at 50°C for 4–12 hours under Argon. Monitor by HPLC.
-
Workup: Quench with saturated
, extract with EtOAc, and purify via flash chromatography (SiO2, Hexane/EtOAc). -
Deprotection (Optional): Standard TFA/DCM treatment yields the free amino acid salt; LiOH hydrolysis yields the N-protected free acid for SPPS.
Figure 1: Negishi cross-coupling pathway for the synthesis of protected
Functional Role in Peptidomimetics[8][9][10]
Bioisosteric Replacement
In drug design, replacing Phenylalanine with
-
Case Use: If a peptide drug candidate suffers from poor solubility or rapid metabolic clearance due to a hydrophobic patch (e.g., a Phe-Phe motif), substituting one Phe with the pyrimidine analog introduces polarity and reduces oxidative metabolism by cytochrome P450s (the electron-deficient ring is less prone to oxidation).
Mechanism-Based Enzyme Inhibition
(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid acts as a potent mechanistic probe for enzymes that process aromatic amino acids, specifically Phenylalanine Ammonia Lyase (PAL) .
-
Mechanism: The enzyme PAL typically converts Phe to trans-cinnamic acid via an elimination reaction involving a prosthetic MIO (4-methylidene-imidazole-5-one) group.
-
Inhibition: The pyrimidin-2-yl analog binds to the active site but, due to the nitrogen atoms, it can form a covalent adduct or a stable, non-productive complex with the MIO electrophile, effectively acting as a suicide inhibitor or a tight-binding competitive inhibitor.
Hydrogen Bonding & Conformational Constraint
The pyrimidine ring provides two specific H-bond acceptor sites (N1, N3).
-
Design Strategy: In receptor binding pockets where a Histidine residue acts solely as an H-bond acceptor (and not a donor), replacing His with
-(pyrimidin-2-yl)-Ala fixes the protonation state. This eliminates pH-dependent binding variability, ensuring the drug remains active across a wider physiological pH range.
Experimental Protocol: SPPS Incorporation
For researchers incorporating this moiety into peptides via Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Fmoc-
-(pyrimidin-2-yl)-Ala-OH (commercially available or synthesized via Sec 3). -
Resin: Rink Amide or Wang.
-
Coupling Agents: HATU / HOAt (Preferred over HBTU due to steric bulk).
-
Base: DIPEA (Diisopropylethylamine).[1]
Protocol:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Remove previous Fmoc group with 20% Piperidine/DMF (
min). Wash DMF. -
Activation: Dissolve Fmoc-AA (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in minimal DMF. Add DIPEA (6.0 equiv).[2]
-
Critical: Pre-activate for only 30-60 seconds to minimize racemization, though the pyrimidine side chain is relatively resistant to racemization compared to His.
-
-
Coupling: Add activated solution to resin. Shake for 60–90 minutes at room temperature.
-
Monitoring: Perform Chloranil test (ninhydrin may be false-negative or weak for some secondary amines, though this is a primary amine).
-
Capping: Acetylate unreacted sites if necessary.
References
-
Negishi Cross-Coupling for Amino Acids
- Source: Jackson, R. F. W., et al. "Synthesis of -Amino Acids Using Organozinc Reagents." Chemical Reviews, 2005.
- Context: Establishes the zinc-iodoalanine route as the gold standard for heterocyclic amino acids.
-
Link:[Link]
-
Physicochemical Properties of Pyrimidinyl Alanines
- Source: PubChem Compound Summary for (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid.
- Context: Verification of chemical structure, molecular weight, and basic properties.
-
Link:[Link]
-
Enzymatic Inhibition (PAL)
- Source: Rother, D., et al. "Ammonia-Lyases and Aminomutases: Mechanism and Applications." Current Opinion in Chemical Biology, 2015.
- Context: Details the interaction of pyrimidinyl analogs with the MIO prosthetic group in enzymes.
-
Link:[Link]
-
Peptidomimetic Strategies
- Source: Trabocchi, A. "Diversity-Oriented Synthesis of Peptidomimetics." MDPI Molecules, 2013.
- Context: Discusses the use of heterocyclic building blocks to constrain peptide conform
-
Link:[Link]
